Cas no 126156-24-9 (4-Ethyl-2-iodobenzoic acid)
4-Ethyl-2-iodobenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-ethyl-2-iodobenzoic acid
- 4-Ethyl-2-iodobenzoic acid
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- Inchi: 1S/C9H9IO2/c1-2-6-3-4-7(9(11)12)8(10)5-6/h3-5H,2H2,1H3,(H,11,12)
- InChI Key: ZOQDWNHIUJNOQV-UHFFFAOYSA-N
- SMILES: IC1=C(C(=O)O)C=CC(=C1)CC
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 170
- XLogP3: 2.9
- Topological Polar Surface Area: 37.3
4-Ethyl-2-iodobenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010000099-250mg |
4-Ethyl-2-iodobenzoic acid |
126156-24-9 | 97% | 250mg |
$489.60 | 2023-09-03 | |
| Alichem | A010000099-500mg |
4-Ethyl-2-iodobenzoic acid |
126156-24-9 | 97% | 500mg |
$863.90 | 2023-09-03 | |
| Alichem | A010000099-1g |
4-Ethyl-2-iodobenzoic acid |
126156-24-9 | 97% | 1g |
$1460.20 | 2023-09-03 |
4-Ethyl-2-iodobenzoic acid Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on 4-Ethyl-2-iodobenzoic acid
4-Ethyl-2-iodobenzoic Acid (CAS No. 126156-24-9): A Comprehensive Overview
4-Ethyl-2-iodobenzoic acid, identified by the CAS registry number 126156-24-9, is a significant compound in the field of organic chemistry, particularly within the realm of aromatic acids. This compound has garnered attention due to its unique structural properties and potential applications in various scientific and industrial domains. In this article, we delve into the characteristics, synthesis, applications, and recent advancements associated with 4-Ethyl-2-iodobenzoic acid.
The molecular structure of 4-Ethyl-2-iodobenzoic acid consists of a benzoic acid backbone with substituents at positions 2 and 4. The iodine atom at position 2 and the ethyl group at position 4 introduce distinct electronic and steric effects, which significantly influence the compound's reactivity and behavior in different chemical environments. This substitution pattern makes it a valuable substrate for further functionalization in organic synthesis.
Recent studies have highlighted the role of 4-Ethyl-2-iodobenzoic acid in drug discovery and development. Its iodine substituent facilitates various coupling reactions, such as Suzuki-Miyaura cross-coupling, which are pivotal in constructing complex molecular architectures. Researchers have employed this compound as a key intermediate in synthesizing bioactive molecules targeting various therapeutic areas, including cancer and inflammation.
In addition to its role in medicinal chemistry, 4-Ethyl-2-iodobenzoic acid has found applications in materials science. The compound's ability to undergo polymerization under specific conditions has led to its exploration as a component in advanced materials, such as stimuli-responsive polymers and high-performance composites. These materials exhibit unique properties that make them suitable for applications in sensors, actuators, and electronic devices.
The synthesis of 4-Ethyl-2-iodobenzoic acid typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the iodination of a suitably substituted benzoic acid derivative followed by functional group transformations to introduce the ethyl group. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing production costs and minimizing waste.
The physical properties of 4-Ethyl-2-iodobenzoic acid, including its melting point, solubility, and stability, are critical factors influencing its utility in different applications. Studies have shown that the compound exhibits moderate solubility in polar solvents, which is advantageous for its use in solution-based reactions. Its thermal stability up to certain temperatures makes it suitable for high-throughput screening processes in drug discovery.
In terms of spectroscopic analysis, 4-Ethyl-2-iodobenzoic acid displays characteristic absorption bands in UV-vis spectroscopy due to its conjugated aromatic system. Nuclear magnetic resonance (NMR) spectroscopy provides insights into the spatial arrangement of substituents, while mass spectrometry confirms the molecular formula and structure. These analytical techniques are essential for quality control and structural elucidation during synthesis and application studies.
The environmental impact of 4-Ethyl-2-iodobenzoic acid is another area of growing interest. Researchers are investigating its biodegradability and potential toxicity to aquatic organisms. Preliminary studies suggest that the compound exhibits low acute toxicity; however, long-term ecological effects require further evaluation to ensure sustainable practices in its production and use.
In conclusion, 4-Ethyl-2-iodobenzoic acid (CAS No. 126156-24-9) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties, coupled with recent advancements in synthesis and application techniques, position it as a valuable tool in modern chemistry. As research continues to uncover new potentials for this compound, it is poised to play an increasingly significant role in both academic and industrial settings.
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